5-(Difluoromethyl)-2-methoxy-pyrimidine
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Overview
Description
5-(Difluoromethyl)-2-methoxy-pyrimidine is a heterocyclic organic compound that contains both fluorine and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group in acetic acid . Another approach involves the use of difluoromethylation reagents to introduce the CF2H group into the pyrimidine ring .
Industrial Production Methods
Industrial production methods for 5-(Difluoromethyl)-2-methoxy-pyrimidine often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of metal-based catalysts and specialized difluoromethylation reagents .
Chemical Reactions Analysis
Types of Reactions
5-(Difluoromethyl)-2-methoxy-pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The difluoromethyl and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product and include the use of catalysts, solvents, and specific temperatures .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrimidine compounds .
Scientific Research Applications
5-(Difluoromethyl)-2-methoxy-pyrimidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(Difluoromethyl)-2-methoxy-pyrimidine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, potentially leading to biological effects such as enzyme inhibition or receptor modulation .
Comparison with Similar Compounds
Similar Compounds
5-Difluoromethyl-7-methoxy-pyrimidine: Similar in structure but with different substitution patterns.
5-Difluoromethyl-2-ethoxy-pyrimidine: Contains an ethoxy group instead of a methoxy group.
5-Difluoromethyl-2-methoxy-pyrazolo[1,5-a]pyrimidine: A related compound with a pyrazolo ring fused to the pyrimidine ring.
Uniqueness
The presence of both difluoromethyl and methoxy groups can enhance its biological activity and stability compared to similar compounds .
Properties
Molecular Formula |
C6H6F2N2O |
---|---|
Molecular Weight |
160.12 g/mol |
IUPAC Name |
5-(difluoromethyl)-2-methoxypyrimidine |
InChI |
InChI=1S/C6H6F2N2O/c1-11-6-9-2-4(3-10-6)5(7)8/h2-3,5H,1H3 |
InChI Key |
SZGSZUBQBOFFFJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C=N1)C(F)F |
Origin of Product |
United States |
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